molecular formula C15H13ClN2O B12425674 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B12425674
M. Wt: 272.73 g/mol
InChI Key: BMOZIGVHPNPVGU-UHFFFAOYSA-N
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Description

Mycobactin-IN-1 is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria. It specifically binds to salicyl-adenosine monophosphate ligase, a key enzyme in the mycobactin biosynthetic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycobactin-IN-1 involves the preparation of pyrazoline analogues. The general synthetic route includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . The reaction typically proceeds through a cyclization process, forming the pyrazoline ring structure.

Industrial Production Methods: Industrial production of Mycobactin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Mycobactin-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the salicyl-adenosine monophosphate ligase enzyme, inhibiting its activity .

Common Reagents and Conditions: The synthesis of Mycobactin-IN-1 involves reagents such as hydrazine derivatives and α,β-unsaturated carbonyl compounds. The reaction conditions typically include controlled temperatures and solvents like ethanol or methanol .

Major Products Formed: The primary product of the synthesis is the pyrazoline analogue, Mycobactin-IN-1. No significant by-products are typically formed under optimized reaction conditions .

Comparison with Similar Compounds

Uniqueness: Mycobactin-IN-1 is unique in its specific inhibition of the salicyl-adenosine monophosphate ligase enzyme, making it a targeted approach for disrupting mycobactin biosynthesis. This specificity distinguishes it from other efflux pump inhibitors that may have broader targets .

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2

InChI Key

BMOZIGVHPNPVGU-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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